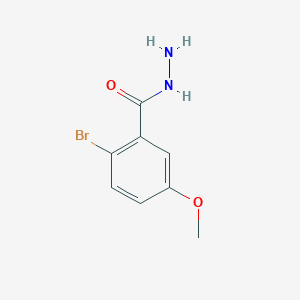

2-Bromo-5-methoxybenzohydrazide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRUOTORFKXSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384121 | |

| Record name | 2-bromo-5-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112584-40-4 | |

| Record name | 2-bromo-5-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methoxybenzoic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Methoxybenzohydrazide

Established Synthetic Routes to 2-Bromo-5-methoxybenzohydrazide Precursors

The successful synthesis of this compound is contingent upon the efficient preparation of its precursors. These include methyl 2-bromo-5-methoxybenzoate, 2-bromo-5-methoxybenzoic acid, and related intermediates derived from 2-bromo-5-methoxybenzaldehyde (B1267466).

The ester, methyl 2-bromo-5-methoxybenzoate, is a key intermediate in the synthesis of this compound. While specific literature detailing its synthesis is not abundant, it is typically prepared by the esterification of 2-bromo-5-methoxybenzoic acid. A general and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of strong acid, such as sulfuric acid or thionyl chloride. nih.gov This reaction is generally carried out under reflux conditions to drive the equilibrium towards the formation of the ester. nih.gov The product, methyl 2-bromo-5-methoxybenzoate, is a solid with a melting point of 157-159 °C.

Several synthetic routes to 2-bromo-5-methoxybenzoic acid have been reported, starting from readily available materials.

One common method involves the bromination of m-anisic acid (3-methoxybenzoic acid). In a typical procedure, m-anisic acid is treated with bromine in acetic acid, followed by the addition of water. The reaction mixture is heated to reflux, and upon cooling, 2-bromo-5-methoxybenzoic acid precipitates and can be collected by filtration with a reported yield of 79%. prepchem.com

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| m-Anisic Acid | Bromine, Water | Acetic Acid | Reflux | 79% | prepchem.com |

Another approach detailed in patent literature involves dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent and carrying out the bromination with a brominating agent in the presence of a bromination initiator, a cocatalyst, and sulfuric acid. google.com For instance, using N-bromosuccinimide as the brominating agent in chloroform (B151607) with potassium bromate (B103136) and red phosphorus as catalysts at 25-30 °C for 3 hours can yield 2-bromo-5-methoxybenzoic acid in 92.7% with a purity of 99.2%. google.com

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| m-Methoxybenzoic Acid | N-bromosuccinimide, Potassium bromate, Red phosphorus, Sulfuric acid | Chloroform | 25-30 °C, 3h | 92.7% | 99.2% | google.com |

| m-Methoxybenzoic Acid | Dibromohydantoin, Potassium bromate, Red phosphorus, Sulfuric acid | Dichloromethane (B109758) | 25-30 °C, 3h | 93.6% | 99.4% | google.com |

Furthermore, 2-bromo-5-methoxybenzoic acid can be synthesized from 2-bromo-5-methoxybenzaldehyde. The aldehyde is oxidized using sodium chlorite (B76162) and sodium dihydrogenphosphate in a mixture of tert-butyl alcohol, tetrahydrofuran, and water. This reaction proceeds at room temperature and can provide a quantitative yield of the desired carboxylic acid. chemicalbook.com

2-Bromo-5-methoxybenzaldehyde serves as a versatile precursor for various intermediates. For example, demethylation of 2-bromo-5-methoxybenzaldehyde can be achieved using boron tribromide in dichloromethane at 0 °C, warming to room temperature. This reaction yields 2-bromo-5-hydroxybenzaldehyde (B121625) with a reported yield of 90.9%. chemicalbook.com Additionally, 2-bromo-5-methoxybenzaldehyde can be converted to 2-bromo-5-methoxybenzylamine. This is accomplished through a reaction with methyl carbamate (B1207046) and tert-butyldimethylsilane (B7800976) in acetonitrile (B52724) with trifluoroacetic acid, followed by hydrolysis with lithium hydroxide (B78521). This two-step process can produce the benzylamine (B48309) in a 95% yield. chemicalbook.com

Direct Synthesis of this compound

The final step in the formation of the target compound is the direct synthesis of this compound from its methyl ester.

The most common method for the synthesis of hydrazides from esters is through hydrazinolysis. This reaction involves the treatment of the ester with hydrazine (B178648) hydrate (B1144303). In a typical procedure, methyl 2-bromo-5-methoxybenzoate is refluxed with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695). researchgate.net The use of a large excess of hydrazine hydrate helps to drive the reaction to completion. Upon cooling the reaction mixture, the product, this compound, often crystallizes out of the solution and can be collected by filtration. This method is widely used for the preparation of various benzoic acid hydrazides. nih.gov

The optimization of the hydrazinolysis reaction is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the reaction temperature, reaction time, and the molar ratio of the reactants.

General studies on the synthesis of hydrazides from esters suggest that refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate. researchgate.net The reaction time can vary from a few hours to overnight, and monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is advisable to determine the optimal duration.

The amount of hydrazine hydrate used is also a critical factor. While a stoichiometric amount can be used, an excess of hydrazine hydrate (ranging from 5 to 20 equivalents) is often employed to ensure the complete consumption of the starting ester. researchgate.net This is particularly important as it can help to prevent the formation of byproducts. The choice of solvent can also influence the reaction, with ethanol and methanol being the most commonly used.

While specific optimization data for the synthesis of this compound is not extensively documented, the general principles of hydrazide synthesis provide a solid framework for achieving high yields. By carefully controlling the reaction conditions, it is possible to obtain this compound in good yield and purity, ready for its use in further synthetic applications.

Synthetic Transformations and Derivatization Strategies of 2 Bromo 5 Methoxybenzohydrazide

Formation of Schiff Bases from 2-Bromo-5-methoxybenzohydrazide

The initial step in the derivatization of this compound often involves the formation of a Schiff base, an organic compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. This is typically achieved through the condensation reaction of the hydrazide with an aldehyde or a ketone.

Condensation with Ketones

The reaction of this compound with ketones, such as ethyl methyl ketone, results in the formation of the corresponding hydrazone, a subclass of Schiff bases. This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid. For instance, the condensation of this compound with ethyl methyl ketone in ethanol (B145695) containing a drop of dilute sulfuric acid, upon refluxing for approximately two hours, yields 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide. Upon cooling, the solid product separates and can be purified by recrystallization.

Condensation with Substituted Benzaldehydes

The condensation of this compound with various substituted benzaldehydes provides a route to a wide array of Schiff bases with diverse electronic and steric properties. The general procedure involves refluxing equimolar amounts of the hydrazide and the respective aldehyde in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid like hydrochloric acid or sulfuric acid. nih.govnih.gov

Examples of such condensations include the reaction with:

2-bromobenzaldehyde (B122850) : Refluxing this compound with 2-bromobenzaldehyde in ethanol with a few drops of 4 M hydrochloric acid for three hours yields 2-Bromo-N′-[(Z)-2-bromobenzylidene]-5-methoxybenzohydrazide. nih.gov

4-nitrobenzaldehyde (B150856) : The reaction of this compound with 4-nitrobenzaldehyde can be carried out under similar conditions to produce the corresponding Schiff base. ijmcmed.orgnih.gov

4-chlorobenzaldehyde : Condensation with 4-chlorobenzohydrazide in methanol (B129727) has been reported to yield (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazide. nih.gov

4-hydroxybenzaldehyde (B117250) : The reaction with 4-hydroxybenzaldehyde proceeds to form the respective Schiff base, often with the potential for intramolecular hydrogen bonding influencing its conformation.

2,4-dimethoxybenzaldehyde : This aldehyde can be condensed with this compound to introduce additional methoxy (B1213986) groups into the final Schiff base structure. nih.gov

Cyclocondensation Reactions of this compound

The Schiff bases and the parent hydrazide itself are valuable intermediates for the synthesis of more complex heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of a new ring structure.

Synthesis of Triazole Derivatives

One important class of heterocycles accessible from this compound is the 1,2,4-triazoles. A common synthetic route to 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involves the reaction of an aroylhydrazide with carbon disulfide in an alkaline medium, followed by cyclization with hydrazine (B178648) hydrate (B1144303). researchgate.net

Following this general procedure, this compound can be reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in ethanol to form the corresponding potassium dithiocarbazinate salt. Subsequent treatment of this salt with hydrazine hydrate leads to the cyclization and formation of 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione . researchgate.net This triazole derivative possesses both an amino group and a thiol group, making it a versatile intermediate for further synthetic modifications.

Synthesis of Thiazolidinone Derivatives

Thiazolidin-4-ones represent another significant class of heterocyclic compounds that can be synthesized from the Schiff bases of this compound. The general method involves the cyclocondensation of a Schiff base with a compound containing a mercaptoacetic acid moiety (thioglycolic acid). researchgate.netprimescholars.com

Formation of Other Heterocyclic Systems

The hydrazide moiety of this compound serves as a key building block for the construction of various heterocyclic rings through cyclocondensation reactions with appropriate bifunctional reagents.

One common strategy involves the reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or β-ketoesters, to yield pyrazole (B372694) derivatives. The reaction typically proceeds through initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of benzohydrazides supports this synthetic route. slideshare.netresearchgate.net

Another potential heterocyclic system derivable from this compound is the tetrazole ring. The synthesis of tetrazoles from hydrazides is a less common transformation but can be envisioned through a multi-step sequence. This could potentially involve conversion of the hydrazide to an intermediate that can undergo cyclization with a source of nitrogen, such as nitrous acid followed by reaction with sodium azide. However, specific literature detailing this transformation for this compound is scarce. organic-chemistry.orgresearchgate.net

Other Functionalization Strategies of this compound

Beyond the formation of heterocyclic systems, the this compound molecule offers other avenues for functionalization, primarily targeting the hydrazide moiety and the bromine atom on the aromatic ring.

N-Functionalization of the Hydrazide Group:

The nitrogen atoms of the hydrazide group are nucleophilic and can readily undergo acylation and alkylation reactions.

N-Acylation: Reaction of this compound with acylating agents like acid chlorides or anhydrides leads to the formation of N,N'-diacylhydrazines. For instance, treatment with an acid chloride would yield the corresponding N-acyl-2-bromo-5-methoxybenzohydrazide. This functionalization is a standard procedure for modifying the properties of hydrazides. chemguide.co.uk

N-Alkylation: The hydrazide nitrogens can also be alkylated using alkyl halides in the presence of a base. This reaction introduces alkyl substituents on the nitrogen atoms, further diversifying the molecular structure. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents.

Functionalization via the Bromo Substituent:

The bromine atom on the benzene (B151609) ring is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 5 Methoxybenzohydrazide and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy provides a rapid and non-destructive method for identifying the functional groups present within a molecule. The specific bonds vibrate at characteristic frequencies, offering a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups in benzohydrazide (B10538) derivatives. The analysis of the FT-IR spectrum of 2-Bromo-5-methoxybenzohydrazide and its analogs reveals several key absorption bands that confirm their structural integrity.

The hydrazide moiety is characterized by several distinct vibrations. The N-H stretching frequencies of the -NHNH2 group typically appear as sharp bands in the region of 3200-3450 cm⁻¹. derpharmachemica.comderpharmachemica.com The presence of both primary amine (-NH2) and secondary amide (-CONH-) groups often results in multiple bands in this area. The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is one of the most intense and characteristic peaks in the spectrum, typically observed in the range of 1630-1680 cm⁻¹. derpharmachemica.comaip.orgresearchgate.net The N-H bending vibration, or Amide II band, is found around 1510-1550 cm⁻¹.

The aromatic portion of the molecule also presents characteristic signals. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, often around 3078 cm⁻¹. aip.orgresearchgate.net The C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. Furthermore, the presence of the methoxy (B1213986) group (-OCH3) is confirmed by its characteristic C-H asymmetric and symmetric stretching bands around 2950 cm⁻¹ and 2850 cm⁻¹, respectively, and a strong C-O stretching band. aip.org The C-Br stretching frequency is typically found in the lower wavenumber region of the spectrum, usually between 500 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine/Amide) | Stretching | 3200 - 3450 | derpharmachemica.comderpharmachemica.com |

| C-H (Aromatic) | Stretching | ~3078 | aip.orgresearchgate.net |

| C-H (Methoxy) | Asymmetric/Symmetric Stretching | ~2950 / ~2850 | aip.org |

| C=O (Amide I) | Stretching | 1630 - 1680 | derpharmachemica.comaip.orgresearchgate.net |

| C=N (in Schiff bases) | Stretching | 1590 - 1620 | derpharmachemica.comresearchgate.net |

| N-H (Amide II) | Bending | 1510 - 1550 | - |

| C=C (Aromatic) | Stretching | 1450 - 1600 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)

In the ¹H-NMR spectrum of this compound, distinct signals are expected for the aromatic, methoxy, and hydrazide protons. The protons of the hydrazide group (-CONHNH₂) are notable as they are exchangeable with deuterium (B1214612) and their chemical shifts can be concentration and solvent dependent. The N-H proton of the amide typically appears as a broad singlet in the downfield region, often above δ 9.0 ppm. derpharmachemica.com The terminal -NH₂ protons also give rise to a broad singlet, usually at a more moderate chemical shift.

The aromatic region of the spectrum is characteristic of the 1,2,4-trisubstituted benzene ring. Three protons are expected:

One proton will appear as a doublet, due to coupling with its only neighbor.

Another proton will appear as a doublet of doublets, coupling to its two neighbors.

The third aromatic proton will also appear as a doublet.

The exact chemical shifts are influenced by the electronic effects of the bromo, methoxy, and hydrazide substituents. Based on data from related compounds like 2-bromo-5-methoxyphenol, the aromatic protons are expected between δ 6.3 and 7.5 ppm. beilstein-journals.org The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically around δ 3.8 ppm. beilstein-journals.org

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CONH- | > 9.0 | Singlet (broad) | Exchangeable with D₂O |

| Aromatic-H | 6.3 - 7.5 | Doublet, Doublet of Doublets | Pattern depends on specific substitution |

| -NH₂ | Variable | Singlet (broad) | Exchangeable with D₂O |

| -OCH₃ | ~3.8 | Singlet | Sharp, intense signal |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) and DEPT Techniques

The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of eight distinct carbon signals are anticipated. The most downfield signal corresponds to the carbonyl carbon (C=O) of the hydrazide group, typically appearing in the range of δ 160-170 ppm. derpharmachemica.comderpharmachemica.com

The six aromatic carbons will have chemical shifts between δ 100 and 160 ppm. The carbon attached to the bromine (C-Br) will be shielded compared to an unsubstituted carbon, while the carbon attached to the methoxy group (C-O) will be significantly deshielded. The signals for the aromatic carbons can be assigned based on substituent effects and comparison with related structures. beilstein-journals.org The methoxy carbon (-OCH₃) gives a characteristic signal around δ 55-56 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) techniques are invaluable for distinguishing between different types of carbon atoms. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C=O, C-Br, and the aromatic carbon attached to the hydrazide) will be absent, allowing for their unambiguous identification.

| Carbon Type | Expected Chemical Shift (ppm) | DEPT-135 Signal |

|---|---|---|

| C=O (Carbonyl) | 160 - 170 | Absent |

| Aromatic C-O | ~160 | Absent |

| Aromatic C-H | 100 - 135 | Positive |

| Aromatic C-Br | ~110 | Absent |

| Aromatic C-C=O | ~130 | Absent |

| -OCH₃ | 55 - 56 | Positive |

Advanced 2D NMR Techniques

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular puzzle, especially for complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled, typically those on adjacent carbon atoms. For this compound, it would definitively establish the connectivity of the three aromatic protons, confirming their relative positions on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu Each cross-peak represents a C-H bond. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~δ 3.8 ppm would show a correlation to the carbon signal at ~δ 55 ppm, confirming the -OCH₃ group. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu It is exceptionally powerful for connecting different fragments of a molecule. For example, the aromatic proton ortho to the carbonyl group would show a three-bond correlation to the carbonyl carbon (C=O). Similarly, the methoxy protons would show a three-bond correlation to the aromatic carbon at the meta position, solidifying the placement of the substituents on the benzene ring. columbia.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and confirm the molecular formula.

For this compound (C₈H₉BrN₂O₂), the molecular weight is approximately 245.08 g/mol . A key feature in its mass spectrum would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M⁺+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. libretexts.org

The fragmentation pattern provides further structural confirmation. Upon ionization, the molecular ion can break apart in predictable ways. Common fragmentation pathways for benzohydrazides include:

Alpha-cleavage: The bond between the carbonyl carbon and the aromatic ring can break, leading to a [C₇H₆BrO]⁺ fragment (the 2-bromo-5-methoxybenzoyl cation) and a neutral hydrazinyl radical.

Cleavage of the N-N bond.

Loss of the methoxy group (-OCH₃) or parts of the hydrazide moiety (-NH₂, -N₂H₃).

Analysis of the m/z values of these fragment ions allows for the reconstruction of the molecule's structure, corroborating the data obtained from NMR and IR spectroscopy. libretexts.orgchemguide.co.uk

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This combustion-based method provides a critical check for the purity and empirical formula of a newly synthesized compound. The process involves combusting a small, precisely weighed sample in an excess of oxygen, which converts the elemental carbon, hydrogen, and nitrogen into gaseous products (CO₂, H₂O, and N₂). These gases are then separated and quantified by a detector, allowing for the calculation of their percentage in the original sample.

For derivatives of this compound, the experimentally determined CHN values are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated percentages serves as strong evidence for the successful synthesis and purity of the compound. For instance, studies on Schiff base derivatives of this compound report such comparisons to validate their structures. sigmaaldrich.comthepharmajournal.com

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide | C₁₂H₁₅BrN₂O₂ | C | 48.18 | 48.14 | sigmaaldrich.com |

| H | 5.05 | 5.02 | |||

| N | 9.36 | 9.31 | |||

| 2-Bromo-N′-[(Z)-2-bromobenzylidene]-5-methoxybenzohydrazide | C₁₅H₁₂Br₂N₂O₂ | C | 43.73 | 43.66 | thepharmajournal.com |

| H | 2.94 | 2.91 | |||

| N | 6.80 | 6.76 |

X-ray Crystallography

The core of this technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. srce.hr This method has been extensively applied to Schiff base derivatives of this compound to confirm their molecular structures unambiguously. sigmaaldrich.comthepharmajournal.comnih.gov The resulting structural models, often visualized as ORTEP diagrams, show thermal ellipsoids for non-hydrogen atoms at a certain probability level, providing a detailed picture of the molecule's solid-state form. nih.gov

Crystals are classified into one of seven crystal systems based on the symmetry of their unit cell, which is the smallest repeating unit of the crystal lattice. The dimensions of the unit cell (lengths a, b, c) and the angles between them (α, β, γ) define the crystal system. Further symmetry classification is provided by the space group, which describes all the symmetry operations (e.g., rotations, reflections, inversions) that can be applied to the crystal.

Derivatives of this compound have been found to crystallize in various systems, most commonly the monoclinic system, but also in the tetragonal system. sigmaaldrich.comthepharmajournal.comnih.govresearchgate.net The specific space group, such as P2₁/n, provides a detailed description of the symmetry within the crystal. researchgate.net

| Compound Derivative | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide | Monoclinic | - | a = 8.0942 Å, b = 14.2475 Å, c = 11.2974 Å, β = 91.1519° | sigmaaldrich.com |

| 2-Bromo-N′-[(Z)-2-bromobenzylidene]-5-methoxybenzohydrazide | Monoclinic | - | a = 14.768 Å, b = 12.753 Å, c = 8.227 Å, β = 96.114° | thepharmajournal.com |

| N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide | Tetragonal | - | a = 15.530 Å, c = 25.308 Å | nih.gov |

| 3,5-dihydroxy-N'-(2,4,5-trimethoxy-benzylidene)benzohydrazide hydrate (B1144303) | Monoclinic | P2₁/n | a = 11.720 Å, b = 10.028 Å, c = 14.444 Å, β = 97.637° | researchgate.net |

The way molecules are arranged in a crystal is governed by a network of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, are critical in stabilizing the crystal lattice.

Hydrogen Bonding: In the crystal structures of benzohydrazide derivatives, hydrogen bonds are a dominant stabilizing force. N—H···O and O—H···N interactions are commonly observed, where the hydrazide moiety acts as a hydrogen bond donor (N-H) and acceptor (C=O). thepharmajournal.comnih.govresearchgate.net These interactions often link molecules together to form extended chains or more complex three-dimensional networks. nih.govsigmaaldrich.com

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the "σ-hole") is attracted to a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. In bromo-substituted compounds, C–Br···O or C–Br···N interactions can occur. While classic examples involve short contacts, weaker interactions such as C-H···Br have also been noted in the crystal packing of these derivatives, contributing to the supramolecular architecture. sigmaaldrich.com

Single-crystal X-ray diffraction allows for the precise measurement of torsion (dihedral) angles, which describe the rotation around a chemical bond and define the molecule's conformation. In benzohydrazide derivatives, key dihedral angles include the one between the two aromatic rings (in Schiff base derivatives) and the angle between the plane of the benzene ring and the hydrazide group. These angles reveal whether the molecule is planar or twisted. For example, a small dihedral angle between two aromatic rings suggests a nearly planar molecule, while a larger angle indicates a significant twist. nih.govsigmaaldrich.com The conformation is often described as trans or E with respect to specific double bonds, such as the C=N azomethine bond. thepharmajournal.comsigmaaldrich.com

| Compound Derivative | Dihedral Angle Description | Angle (°) | Reference |

|---|---|---|---|

| 2-Bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide | Between carbonyl group and benzene ring | 77.7 | sigmaaldrich.com |

| 2-Bromo-N′-[(Z)-2-bromobenzylidene]-5-methoxybenzohydrazide | Between the two benzene rings | 18.6 | thepharmajournal.com |

| N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide | Between the two substituted benzene rings | 22.0 | sigmaaldrich.com |

| N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide | Between the two aromatic rings | 6.9 | nih.gov |

| (E)-4-Bromo-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate | Between the two benzene rings | 13.92 | researchgate.net |

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. The two most common techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are invaluable for assessing the thermal stability, decomposition patterns, and phase transitions of materials like benzohydrazide derivatives.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The resulting plot of mass versus temperature, known as a thermogram, reveals the temperatures at which the compound decomposes. libretexts.org For benzohydrazide derivatives and their complexes, TGA can identify the loss of solvent molecules (like water or ethanol) and subsequent decomposition steps, providing insight into the thermal stability of the compound. thepharmajournal.com The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to precisely identify the temperatures of maximum decomposition. libretexts.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. researchgate.net For benzohydrazide derivatives, DSC can determine the melting point and identify other phase changes upon heating, which are crucial parameters for material characterization. srce.hrresearchgate.net The analysis of curing behavior and thermal stability of related compounds often relies on DSC to identify the temperatures of exothermic or endothermic events. researchgate.netresearchgate.net

Together, these analytical methods provide a robust and detailed characterization of this compound and its derivatives, confirming their chemical identity and revealing intricate details about their structure and stability in the solid state.

Optical Characterization

The optical properties of this compound derivatives are defined by how they interact with light, which is explored through UV-Visible spectroscopy, photoluminescence, and nonlinear optical studies.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of photons promotes electrons from a higher occupied molecular orbital (HOMO) to a lower unoccupied molecular orbital (LUMO).

An optical study on a single crystal of a this compound derivative identified a maximum absorption peak (λmax) at a wavelength of 289 nm. researchgate.net This absorption is typically attributed to π → π* transitions within the aromatic rings and the conjugated system of the molecule. The analysis also revealed that the crystal possesses a wide transparency window in the near-visible region, a desirable property for nonlinear optical materials as it minimizes the loss of fundamental and frequency-doubled light. researchgate.net The presence of chromophores, such as aromatic rings and C=N bonds in Schiff base derivatives, governs these absorption characteristics.

| Compound | Absorption Maximum (λmax) | Key Feature |

| This compound derivative | 289 nm | Wide transparency in the near-visible region |

Photoluminescence (PL) is the emission of light from a material after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides insight into the electronic structure and relaxation pathways of excited states.

A photoluminescence study of a this compound derivative demonstrated a distinct green light-emitting property. researchgate.net The emission spectrum is a key characteristic, indicating the color of the emitted light and the energy gap between the excited and ground states. In a related Schiff base, 4-bromo-N′-[(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide, prominent emission peaks were observed at 491 nm (blue-green) and 430 nm (violet-blue), highlighting the potential of these compounds in applications like organic light-emitting diodes (OLEDs). researchgate.net

| Compound | Emission Peak(s) | Emission Color |

| This compound derivative | Not specified | Green |

| 4-bromo-N′-[(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide | 491 nm, 430 nm | Blue-Green |

Nonlinear optical (NLO) materials interact with intense laser light to produce new light frequencies. mdpi.com Second Harmonic Generation (SHG) is a key NLO process where a material converts an incident laser beam of frequency ω into a new beam with double the frequency, 2ω. rsc.org This effect is only possible in materials that lack a center of symmetry (non-centrosymmetric).

The powder SHG test is a standard method to screen materials for their NLO potential. For a single crystal of a this compound derivative, the SHG efficiency was measured to be 0.41 times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used reference material. researchgate.net This significant SHG response indicates that the crystal has a non-centrosymmetric structure and shows promise for applications in frequency conversion and photonics. The high NLO activity in such organic molecules often arises from the presence of π-conjugated systems and suitable electron donor-acceptor groups that enhance the molecular hyperpolarizability. mdpi.comnih.gov

| Compound | SHG Efficiency | Reference Material |

| This compound derivative | 0.41 times the reference | KDP |

Computational Chemistry and Theoretical Studies on 2 Bromo 5 Methoxybenzohydrazide Systems

Density Functional Theory (DFT) Calculations

No published research is currently available that provides detailed Density Functional Theory (DFT) calculations specifically for 2-bromo-5-methoxybenzohydrazide. Therefore, data for the following subsections are not available.

Detailed tables of optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and analysis of the electronic structure for this compound based on DFT calculations have not been reported.

There are no available studies that present predicted spectroscopic data such as IR, Raman, and NMR spectra for this compound derived from DFT calculations.

A detailed analysis of the frontier molecular orbitals (HOMO and LUMO), including their energy levels, energy gap, and molecular orbital surfaces, which are crucial for evaluating the molecular reactivity of this compound, has not been published.

No computational studies assessing the first-order hyperpolarizability (β) and anisotropy of polarizability (Δα) to evaluate the potential of this compound for nonlinear optical (NLO) applications have been found in the literature.

Molecular Dynamics Simulations

There are no specific molecular dynamics simulation studies reported in the scientific literature for this compound to analyze its dynamic behavior, stability, and interactions over time in different environments.

Molecular Docking Studies

Specific molecular docking studies of this compound with any biological target to predict its binding affinity and interaction modes have not been documented in published research.

Ligand-Protein Interactions in Biological Target Prediction

Predicting the interaction between a small molecule like this compound and its potential protein targets is a cornerstone of modern drug discovery. nih.gov Computational techniques, particularly molecular docking, are employed to simulate the binding of a ligand to the active site of a protein, providing a prediction of the binding affinity and mode of interaction. nih.gov

Furthermore, computational models are continuously being developed to predict drug-protein interactions with greater accuracy, even for uncharacterized targets and ligands. nih.gov These methods often rely on comparing the chemical features of a new ligand to those of known ligands for a particular protein. nih.gov Given the structural motifs present in this compound, it is plausible that it could be investigated as a ligand for a variety of protein targets where similar bromo- and methoxy- substituted compounds have shown activity.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com By systematically modifying the molecular structure, chemists can identify key pharmacophores and optimize the potency and selectivity of a lead compound.

For benzimidazole (B57391) derivatives, which share a core heterocyclic system that can be conceptually related to the hydrazide structure, extensive SAR studies have been conducted. For example, in a series of 2,5,6-trisubstituted benzimidazoles designed as antitubercular agents targeting the FtsZ protein, modifications at various positions led to a wide range of potencies. rsc.org This highlights the sensitivity of biological activity to even minor structural changes.

In the context of this compound, the bromine atom at the 2-position and the methoxy (B1213986) group at the 5-position are key structural features. The electronic and steric properties of these substituents will significantly influence how the molecule interacts with a biological target. For example, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The methoxy group can act as a hydrogen bond acceptor.

Studies on related hydrazide structures have shown that the conformation around the C=N double bond and the dihedral angle between the aromatic rings can significantly impact their crystal packing and, by extension, their potential biological interactions. nih.govnih.govnih.gov The synthesis of various derivatives, such as Schiff bases formed from this compound, allows for the exploration of these conformational effects on activity. nih.govnih.gov

The following table summarizes the key structural components of this compound and their potential roles in its activity, based on general SAR principles.

| Structural Feature | Potential Role in Biological Activity |

| 2-Bromo Substituent | Can participate in halogen bonding; influences electronic properties and steric profile. |

| 5-Methoxy Substituent | Can act as a hydrogen bond acceptor; influences solubility and electronic properties. |

| Benzohydrazide (B10538) Core | Provides a scaffold for orienting substituents; the N-H and C=O groups can act as hydrogen bond donors and acceptors. |

| Aromatic Ring | Can engage in π-π stacking and hydrophobic interactions with protein residues. |

This table is generated based on established principles of medicinal chemistry and SAR, and not on direct experimental data for this compound.

Hirshfeld Surface Analysis and Quantum Chemical Investigations of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This analysis maps various properties onto the molecular surface, providing insights into the nature and extent of close contacts between neighboring molecules.

For a derivative of this compound, specifically a Schiff base, Hirshfeld surface analysis has been performed to understand its crystal packing. researchgate.net The analysis revealed the relative contributions of different types of intermolecular contacts, such as H···H, C···H, and O···H interactions. nih.gov These interactions are crucial for the stability of the crystal structure. The dnorm map, a key feature of Hirshfeld analysis, highlights regions of close intermolecular contacts, with red spots indicating interactions shorter than the van der Waals radii. researchgate.net

Quantum chemical investigations, often performed using Density Functional Theory (DFT), complement the Hirshfeld analysis by providing information on the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

In studies of related bromo- and methoxy-substituted compounds, DFT calculations have been used to estimate properties like the dipole moment and polarizability, which are important for understanding the molecule's behavior in a biological environment. researchgate.net

The table below summarizes the types of intermolecular interactions that are typically analyzed using Hirshfeld surface analysis and their significance.

| Type of Interaction | Description | Significance in Crystal Packing |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | Often represent a significant portion of the total surface contacts, contributing to the overall van der Waals forces. |

| C···H/H···C | Interactions between carbon and hydrogen atoms. | Important for the close packing of molecules and can be involved in weak hydrogen bonding. |

| O···H/H···O | Hydrogen bonds involving oxygen as an acceptor and hydrogen as a donor. | Strong, directional interactions that play a major role in determining the crystal structure. |

| Br···H/H···Br | Interactions involving the bromine atom. | Can be significant due to the polarizability of bromine and can include halogen bonding. |

| π-π Stacking | Interactions between aromatic rings of adjacent molecules. | Contribute to the stability of the crystal structure through delocalized electron interactions. nih.gov |

This table provides a general overview of intermolecular interactions relevant to the study of organic molecular crystals.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

In silico ADME prediction and drug-likeness assessment are critical steps in the early stages of drug discovery to evaluate the pharmacokinetic properties of a compound. nih.govresearchgate.net These computational methods help to identify candidates with a higher probability of success in clinical trials by flagging potential liabilities such as poor absorption or rapid metabolism.

For this compound, while specific experimental ADME data is not available, its properties can be predicted using various computational models. These models estimate parameters such as:

Absorption: Predicted by calculating properties like Caco-2 cell permeability, human intestinal absorption (HIA), and skin permeability. frontiersin.org

Distribution: Assessed by predicting blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Involves predicting which cytochrome P450 (CYP450) enzymes are likely to metabolize the compound. frontiersin.org

Excretion: Relates to how the compound and its metabolites are eliminated from the body.

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. dergipark.org.tr Compounds that adhere to these rules are considered more likely to be orally bioavailable.

The table below presents a hypothetical ADME and drug-likeness profile for this compound based on predictions for structurally similar compounds found in the literature.

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| Molecular Weight | ~245 g/mol | Complies with Lipinski's Rule (< 500 g/mol ). |

| logP (Lipophilicity) | Moderately lipophilic | Likely to have good absorption and distribution. |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤ 5). |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10). |

| Human Intestinal Absorption (HIA) | Predicted to be high | Suggests good oral absorption potential. dergipark.org.tr |

| Blood-Brain Barrier (BBB) Penetration | Possible | The presence of the bromo and methoxy groups may influence BBB passage. |

| CYP450 Metabolism | Likely to be a substrate for one or more CYP enzymes. | The metabolic stability would need to be experimentally determined. frontiersin.org |

Disclaimer: The data in this table are hypothetical and are based on general predictions for compounds with similar structural features. They are not based on experimental results for this compound.

Biological and Pharmacological Investigations of 2 Bromo 5 Methoxybenzohydrazide Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 2-bromo-5-methoxybenzohydrazide derivatives has been a subject of interest in the quest for new drugs to combat bacterial and fungal infections. Researchers have synthesized and evaluated various analogs, such as Schiff bases and thiazole derivatives, to understand their structure-activity relationships.

Evaluation against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, Diphtheroids, Sarcina lutea)

Derivatives of this compound have been investigated for their efficacy against a panel of Gram-positive bacteria. Hydrazone derivatives, in particular, are a significant class of compounds explored for new drug development due to their diverse biological properties. While comprehensive data for all the listed Gram-positive bacteria is not extensively available in the reviewed literature, studies on related compounds provide insights into their potential activity. For instance, the antimicrobial screening of novel salicylanilide derivatives, which share some structural similarities, has demonstrated activity against Gram-positive bacteria.

Data on the specific activity of this compound derivatives against Enterococcus faecalis, Bacillus subtilis, Diphtheroids, and Sarcina lutea were not prominent in the reviewed scientific literature.

| Derivative Type | Bacterial Strain | Activity/MIC | Reference |

| Hydrazones | Staphylococcus aureus | Data not consistently reported for this specific derivative |

Note: The table above reflects the limited availability of specific data for this compound derivatives against the listed Gram-positive bacteria in the public domain.

Evaluation against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella enterica, Serratia marcescens)

The activity of this compound derivatives against Gram-negative bacteria has also been a focus of research. The outer membrane of Gram-negative bacteria often poses a significant barrier to the penetration of antimicrobial agents, making the discovery of effective compounds challenging. Studies on hydrazone derivatives have included testing against Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae. However, detailed and consistent data across a broad spectrum of Gram-negative bacteria for derivatives of this compound are not widely available.

Specific data regarding the activity of this compound derivatives against Salmonella enterica and Serratia marcescens were not found in the reviewed literature.

| Derivative Type | Bacterial Strain | Activity/MIC | Reference |

| Hydrazones | Escherichia coli | Data not consistently reported for this specific derivative | |

| Hydrazones | Klebsiella pneumoniae | Some related hydrazones show activity | theaspd.com |

| Hydrazones | Pseudomonas aeruginosa | Data not consistently reported for this specific derivative |

Note: This table is illustrative and highlights the need for more focused research on the activity of these specific compounds against a wider range of Gram-negative bacteria.

Antifungal Activity Assessment (e.g., Botrytis cinerea, Candida albicans, Rhizoctonia solani)

The investigation into the antifungal properties of this compound derivatives has yielded some promising, albeit limited, results. A study on novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives reported their screening for antifungal activity. While the specific activity against the plant pathogens Botrytis cinerea and Rhizoctonia solani is not detailed, the general screening suggests potential in this area. Research on other hydrazide derivatives has shown activity against Candida albicans.

Detailed studies focusing on the efficacy of this compound derivatives specifically against Botrytis cinerea and Rhizoctonia solani are not extensively documented in the available literature.

| Derivative Type | Fungal Strain | Activity/MIC | Reference |

| Thiazolylbenzohydrazide | General Antifungal Screening | Reported to have antifungal activity | chemicaljournal.in |

| Hydrazones | Candida albicans | Some related hydrazones show activity |

Note: The table indicates that while a general antifungal potential exists, more specific studies are required to ascertain the efficacy against the listed fungal species.

Antitubercular Activity Studies

Tuberculosis remains a significant global health threat, necessitating the development of new and effective treatments. Hydrazide-containing compounds, most notably isoniazid, have a long history in the treatment of tuberculosis. This has spurred interest in the antitubercular potential of other hydrazide derivatives, including those of this compound.

In vitro Evaluation against Mycobacterium tuberculosis (e.g., H37Rv, H37Ra)

The virulent H37Rv and avirulent H37Ra strains of Mycobacterium tuberculosis are standard models for in vitro antitubercular screening. While direct studies on this compound derivatives against both strains are limited, research on structurally related compounds provides valuable insights. For instance, a study on adamantane-1-carbohydrazide derivatives, which included a 5-bromo-3-methoxybenzylidene moiety, demonstrated antituberculosis activity against the H37Rv strain. Another study on hydrazide derivatives containing a 1,3,4-oxadiazole core showed high antimycobacterial activity against the M. tuberculosis H37Ra attenuated strain.

| Derivative Type | Mycobacterial Strain | Activity/MIC (µg/mL) | Reference |

| Adamantane hydrazide hydrazone | M. tuberculosis H37Rv | Significant activity reported | |

| 1,3,4-Oxadiazole hydrazide | M. tuberculosis H37Ra | 8 |

Note: The data presented is from studies on structurally related compounds, suggesting that the this compound scaffold may be a promising starting point for the development of new antitubercular agents.

In vitro Evaluation against Mycobacterium bovis BCG

Mycobacterium bovis BCG is often used as a surrogate for M. tuberculosis in preliminary antitubercular screening due to its lower pathogenicity. However, a thorough review of the available scientific literature did not yield specific studies evaluating the in vitro activity of this compound derivatives against Mycobacterium bovis BCG. This represents a gap in the current research landscape and an opportunity for future investigations into the potential of these compounds.

Structure-Activity Relationship (SAR) of Antitubercular Derivatives

The relationship between the chemical structure of hydrazide derivatives and their antitubercular activity is a critical area of investigation for developing more potent drugs. Modifications to different parts of the benzohydrazide (B10538) scaffold can significantly influence the compound's efficacy against Mycobacterium tuberculosis. The core structure consists of a benzoyl group attached to a hydrazine (B178648) moiety, and alterations to the aromatic ring and the hydrazide linker have been explored to optimize activity.

Key aspects of the structure-activity relationship (SAR) for antitubercular hydrazide-like compounds include:

Substitutions on the Aromatic Ring: The nature and position of substituents on the phenyl ring are crucial. The presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its ability to interact with biological targets. For instance, in related heterocyclic compounds, specific substitutions have been shown to dramatically enhance potency. Studies on 2,5,6-trisubstituted benzimidazoles revealed that modifications at the 2-position led to compounds with excellent growth inhibitory activities, with MIC values ranging from 0.004–50 μg mL−1. rsc.org One compound in this series demonstrated remarkable potency with an MIC of 0.0039 μg mL−1. rsc.org

The Hydrazide Linker: The hydrazide group (-CONHNH2) is a key pharmacophore. It can be further derivatized to form hydrazones (-CONH-N=CHR), which often exhibit enhanced biological activity. The N–H and C=O moieties within the hydrazide/hydrazone linkage are important for establishing hydrogen-bond donor/acceptor interactions with the target site. nih.gov

Stereochemistry: In some classes of antitubercular compounds, the three-dimensional arrangement of atoms (stereochemistry) plays a significant role in activity. For example, in certain natural product analogs, the α-orientation of a hydroxyl group was found to increase antitubercular activity twofold compared to its epimer. nih.gov This highlights that subtle changes in molecular geometry can have a profound impact on biological function.

Systematic analysis of these structural features allows researchers to design and synthesize new derivatives with improved potency and more favorable pharmacological profiles for combating tuberculosis. nih.gov

In vivo Efficacy and Safety Studies (e.g., mouse models)

Preclinical evaluation in animal models is a crucial step to assess the potential of new antitubercular drug candidates. Mouse models are widely used to determine in vivo efficacy, pharmacokinetics, and preliminary safety profiles. nih.goveuropa.eu These models vary in terms of the mouse strain used, the strain of M. tuberculosis, and the route of infection. frontiersin.org

Commonly used mouse models in tuberculosis drug development include:

Acute Infection Models: In these models, treatment begins shortly after infection when bacteria are actively replicating. They are useful for quickly assessing if a compound has sufficient bioavailability and in vivo activity. nih.gov

Chronic Infection Models: Treatment is initiated weeks or months after infection, by which time the bacterial replication has slowed and organized granulomatous lesions have formed. These models better represent human tuberculosis pathology, including the presence of caseous necrotic lesions which can be hypoxic and contain more persistent bacteria. europa.eu

Mouse Strains: Different mouse strains exhibit varying susceptibility to tuberculosis. C57BL/6 mice are relatively resistant, while strains like C3HeB/FeJ are more susceptible and develop human-like caseating granulomas. europa.eufrontiersin.org BALB/c mice are also frequently used. nih.goveuropa.eu

Efficacy in these models is typically measured by the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen after a period of treatment. frontiersin.org Relapse studies, where treatment is stopped and the mice are monitored for recurrence of infection, are also conducted to evaluate the sterilizing activity of a compound or regimen. nih.gov For instance, studies have compared the efficacy of standard drug regimens against new combinations, showing that a moxifloxacin-containing regimen had similar relapse rates after 4 months as the standard regimen did after 6 months. nih.gov

While specific in vivo efficacy data for this compound derivatives were not detailed in the provided sources, the general methodology involves administering the compound to infected mice and comparing the bacterial burden to that in untreated control mice. nih.gov Such studies are essential to confirm that in vitro activity translates to a therapeutic effect in a living organism.

Proposed Mechanisms of Antitubercular Action (e.g., translation blocking)

Identifying the mechanism of action (MoA) is fundamental to understanding how a drug inhibits or kills M. tuberculosis. For novel antitubercular compounds, this is often elucidated by generating drug-resistant mutants and sequencing their genomes to identify the gene(s) responsible for resistance. harvard.edu This approach links a compound to its specific cellular target.

Several potential mechanisms of action for novel antitubercular agents, including hydrazide derivatives, have been proposed and investigated:

Inhibition of Protein Synthesis: One promising target is the machinery of protein translation. Aspartyl-tRNA synthetase (AspS), an essential enzyme that attaches the amino acid aspartate to its corresponding tRNA, has been identified as a novel target. harvard.edu Inhibition of this enzyme would halt protein synthesis, leading to bacterial death.

Disruption of Cell Wall Synthesis: The unique mycolic acid layer of the mycobacterial cell wall is a well-established target for antitubercular drugs. Pks13, a polyketide synthase involved in the final condensation step of mycolic acid biosynthesis, represents a novel target in this pathway. harvard.edu Isoniazid, a frontline TB drug, also disrupts mycolic acid synthesis, though it targets a different enzyme, InhA. bioworld.com Some new compounds are being developed as direct inhibitors of InhA to overcome resistance mechanisms associated with isoniazid. bioworld.com

Inhibition of Membrane Transport: The membrane transporter MmpL3 is essential for transporting mycolic acid precursors across the cell membrane and is a target for several new antitubercular compounds. harvard.edu

Targeting Secretion Systems: The ESX-3 type VII secretion system, which is crucial for nutrient uptake, has also been identified as a potential drug target. harvard.edu

While the precise mechanism for this compound has not been specified, the hydrazide structural motif is present in the frontline drug isoniazid, suggesting a potential role in inhibiting cell wall synthesis. However, novel derivatives may act on entirely new targets, and further research using techniques like whole-genome sequencing of resistant mutants and metabolomics is required to elucidate their specific MoA. harvard.edudocumentsdelivered.com

Anticancer and Antitumor Activity Investigations

In vitro Cytotoxicity and Antiproliferative Assays

The initial screening of potential anticancer agents involves in vitro assays to determine their ability to inhibit the growth of cancer cells (antiproliferative activity) or to directly kill them (cytotoxicity). A common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. acgpubs.org In this colorimetric assay, viable cells reduce the yellow MTT to a purple formazan product; the amount of formazan is proportional to the number of living cells.

The results of these assays are typically reported as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. acgpubs.org A lower IC50 value indicates greater potency. Studies on various benzohydrazide and related derivatives have demonstrated significant antiproliferative activities, with IC50 values ranging from the micromolar to the nanomolar level. nih.gov For example, a series of novel benzohydrazide derivatives containing dihydropyrazoles showed antiproliferative activities with IC50 values ranging from 0.15 to 100 μM against four different cancer cell lines. nih.gov

Evaluation against Specific Cancer Cell Lines (e.g., HT-29, PC-3, A549, HepG2, MCF-7)

To understand the spectrum of activity, this compound derivatives and related compounds are tested against a panel of human cancer cell lines representing different types of tumors. These include:

MCF-7: Human breast adenocarcinoma

A549: Human lung adenocarcinoma

HepG2: Human liver carcinoma

PC-3: Human prostate adenocarcinoma

HT-29: Human colon adenocarcinoma

Research has shown that the cytotoxic effect of hydrazide-hydrazone compounds can vary significantly between different cell lines. nih.gov For instance, one study found that quinoline-hydrazide compounds had a greater effect on neuroblastoma cells compared to breast cancer cell lines like MCF-7. nih.gov In another study, N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides with bromo substitutions were found to be particularly effective against the MCF-7 cell line. nih.gov

The table below summarizes the in vitro antiproliferative activity (IC50 values) of various hydrazide and benzohydrazide derivatives against several human cancer cell lines, as reported in different studies.

| Compound Series | Cell Line | Reported IC50 (µM) | Reference |

|---|---|---|---|

| Benzohydrazide-dihydropyrazoles (e.g., Compound H20) | A549 (Lung) | 0.46 | nih.gov |

| Benzohydrazide-dihydropyrazoles (e.g., Compound H20) | MCF-7 (Breast) | 0.29 | nih.gov |

| Benzohydrazide-dihydropyrazoles (e.g., Compound H20) | HepG2 (Liver) | 0.21 | nih.gov |

| Brominated Acetophenones (Compound 5c) | A549 (Lung) | 11.80 µg/mL | farmaciajournal.com |

| Brominated Acetophenones (Compound 5c) | MCF-7 (Breast) | < 10 µg/mL | farmaciajournal.com |

| Brominated Acetophenones (Compound 5c) | PC-3 (Prostate) | < 10 µg/mL | farmaciajournal.com |

| Nitroquinoline-arylhydrazones (Compound 4) | A549 (Lung) | 15.3–15.8 | nih.gov |

Carcinostatic Potential of Hydrazide Derivatives

The carcinostatic potential of hydrazide derivatives refers to their ability to inhibit the growth and proliferation of tumor cells. This class of compounds has demonstrated significant promise as a scaffold for the development of novel anticancer agents. mdpi.com The hydrazide functional group is considered a privileged structure in medicinal chemistry due to its wide range of pharmacological activities, including antitumor effects. tpcj.orgnih.gov

Analgesic and Anti-inflammatory Activity Profiling

Derivatives of this compound have been investigated for their potential to alleviate pain and reduce inflammation. A study involving the synthesis of eight novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives revealed that two of the synthesized compounds exhibited promising analgesic activity. nih.govscispace.com While the specific quantitative data on the degree of analgesia was not detailed, the findings highlight the potential of this class of compounds in the development of new pain-relieving agents.

The anti-inflammatory properties of related thiazole derivatives have also been a subject of interest. Although not direct derivatives of this compound, studies on substituted phenyl thiazole derivatives have shown that they possess appreciable anti-inflammatory activity. wjpmr.com For instance, certain nitro-substituted thiazole derivatives demonstrated better anti-inflammatory activity when compared to the standard drug nimesulide in carrageenan and formalin-induced rat paw edema models. wjpmr.com These findings suggest that the thiazole moiety, when combined with a benzohydrazide scaffold, may contribute significantly to the anti-inflammatory effects.

Analgesic and Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound Type | Activity Observed | Model | Reference |

|---|---|---|---|

| 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide | Promising analgesic activity | Not specified | nih.govscispace.com |

| Substituted phenyl thiazole derivatives | Appreciable anti-inflammatory activity | Carrageenan and formalin-induced rat paw edema | wjpmr.com |

| Nitro substituted thiazole derivatives | Better anti-inflammatory activity than nimesulide | Carrageenan and formalin-induced rat paw edema | wjpmr.com |

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes has been a key area of research, with a focus on their potential to interfere with biological pathways associated with various diseases.

Urease Inhibitory Potential

While direct studies on the urease inhibitory potential of this compound derivatives are limited, research on structurally similar compounds provides valuable insights. A study on 2-methoxybenzohydrazone derivatives demonstrated a range of urease inhibitory activities. researchgate.net The investigation revealed that the substitution pattern on the benzohydrazone moiety plays a crucial role in determining the inhibitory potency.

For instance, a series of benzofuran-based hydrazones, which share the hydrazone linkage, showed moderate to good urease inhibitory profiles with IC50 values ranging from 0.20 ± 0.01 to 36.20 ± 0.70 µM, with several compounds being significantly more potent than the standard inhibitor thiourea (IC50 = 21.86 ± 0.40 µM). researchgate.net Another study on Schiff bases of levofloxacin, which also incorporate a hydrazone-like structure, identified compounds with potent urease inhibition, with IC50 values as low as 0.45 ± 0.21 µM. researchgate.net These findings suggest that derivatives of this compound could be promising candidates for urease inhibition.

Urease Inhibitory Activity of Structurally Related Hydrazone Derivatives

| Compound Class | IC50 Value (µM) | Standard | Reference |

|---|---|---|---|

| Benzofuran based hydrazones | 0.20 ± 0.01 to 36.20 ± 0.70 | Thiourea (21.86 ± 0.40) | researchgate.net |

| Schiff bases of levofloxacin | 0.45 ± 0.21 to 0.58 ± 0.11 | Not specified | researchgate.net |

Antiglycation Activity

The non-enzymatic glycation of proteins is implicated in the pathogenesis of diabetic complications. Benzohydrazide derivatives have been explored for their ability to inhibit this process. Research on novel imidazo[4,5-b]pyridine benzohydrazones has shown that these compounds can possess potent antiglycation activity. In one study, a compound from this series exhibited an IC50 value of 140.16 ± 0.36 µM, which was twice as potent as the standard, Rutin. The study highlighted that di and trihydroxy substituted compounds demonstrated good activity, indicating that the nature and position of substituents are critical for antiglycation potential.

While specific data on this compound derivatives is not available, the general findings for benzohydrazones suggest that this class of compounds is a promising scaffold for the development of antiglycation agents.

Antiglycation Activity of Imidazo[4,5-b]pyridine Benzohydrazones

| Compound | IC50 Value (µM) | Standard | Reference |

|---|---|---|---|

| Compound 25 (a dihydroxy substituted derivative) | 140.16 ± 0.36 | Rutin |

Insecticidal Activity Assessment

Investigations into the insecticidal properties of this compound derivatives are not extensively documented in the available literature. However, related benzohydrazide analogues have been evaluated for their activity against specific pests. For example, benzoheterocyclic analogues of N′‐benzoyl‐N‐(tert‐butyl) benzohydrazide have demonstrated insecticidal activity against Spodoptera litura F. sid.ir This suggests that the benzohydrazide framework could serve as a basis for developing new insecticidal agents. Further research is required to specifically assess the insecticidal potential of derivatives of this compound.

Other Reported Biological Activities (e.g., central nervous system activities, herbicides)

Beyond the activities detailed above, the broader biological profile of this compound derivatives remains an area with limited specific research. While some substituted hydrazides have been reported to exhibit carcinostatic activity against certain types of tumors, specific studies on the this compound core are lacking. nih.gov

There is currently no available research data on the central nervous system (CNS) activities or herbicidal properties of this compound derivatives. A study on an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid did show beneficial effects on learning and memory in a rat model of Alzheimer's disease, suggesting that hydrazone derivatives, in general, can have CNS activity. mdpi.com However, this compound is structurally distinct from the this compound series. The potential for CNS or herbicidal applications of this compound derivatives remains to be explored.

Applications Beyond Biological Activity

Role as Corrosion Inhibitors

2-Bromo-5-methoxybenzohydrazide functions as a crucial intermediate in the synthesis of effective corrosion inhibitors. Research has demonstrated its role as a direct precursor to 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH), a compound that has shown superior efficiency in protecting mild steel in corrosive acidic environments.

The synthesis involves the reaction of this compound with carbon disulfide, followed by cyclization in the presence of hydrazine (B178648) to yield the triazole-based inhibitor ATH. This derivative has been studied using weight loss techniques and scanning electron microscopy, which confirmed its ability to form a protective layer on the steel surface. The adsorption of the ATH molecule on mild steel was found to align with the Langmuir isotherm model, indicating the formation of a stable inhibitive film.

Utility in Material Science and Optoelectronics

The unique molecular structure of this compound makes it a candidate for advanced material applications, particularly in the field of optoelectronics.

A derivative of this compound has been successfully synthesized and grown as a single crystal for non-linear optical (NLO) applications. yisunbio.comresearchgate.net NLO materials are vital for technologies like photonics and optoelectronics, as they can alter the properties of light waves passing through them. yisunbio.comresearchgate.net

The crystal structure and properties of the this compound derivative have been extensively characterized. yisunbio.commangaloreuniversity.ac.in Studies confirm that the crystal belongs to the non-centrosymmetric orthorhombic crystal system with a P212121 space group, a key requirement for second-order NLO effects. yisunbio.com The material exhibits significant thermal strength and a wide transparency window in the near-visible region, making it suitable for optical applications. yisunbio.com Crucially, powder second-harmonic generation (SHG) tests revealed that the material has an efficiency of 0.41 times that of urea, a standard reference material for NLO properties. yisunbio.com The observed green light emission under photoluminescence further suggests its potential for use in developing green-light-emitting devices. yisunbio.com

Table 1: NLO Properties of this compound Derivative

| Property | Finding | Source |

|---|---|---|

| Crystal System | Orthorhombic | yisunbio.com |

| Space Group | P212121 (Non-centrosymmetric) | yisunbio.com |

| Maximum Optical Absorption | 289 nm | yisunbio.com |

| Thermal Stability | Disclosed by TG/DT analysis | yisunbio.com |

| Second-Harmonic Generation (SHG) Efficiency | 0.41 times that of Urea | yisunbio.com |

| Photoluminescence | Green light emission | yisunbio.com |

In a study on the NLO properties of a this compound derivative, it was noted that the observed refractive index and optical conductivity data suggest its potential use in anti-refracting coating devices. researchgate.net However, detailed research specifically documenting the integration or use of this compound in the formulation of functional polymers or coatings is not extensively available in the reviewed scientific literature. One publication mentions its name in a list alongside work on organic coatings, but does not establish a direct link. mangaloreuniversity.ac.in

Precursors for Dyes and Pigments

While the chromophoric groups within the this compound structure could theoretically lend themselves to colorimetric applications, there is limited specific information in the scientific literature detailing its use as a direct precursor for the synthesis of dyes and pigments. A curriculum vitae of a researcher mentions the compound and separately lists work on an azo dye, but a direct synthetic relationship is not specified. mangaloreuniversity.ac.inresearchgate.net

Intermediates in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Its utility is documented in a patent for the creation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, which are crucial for treating cystic fibrosis. google.com In the patented synthesis, this compound is a listed reagent used to produce triazole-based compounds designed to correct and potentiate the function of the faulty CFTR protein. google.com

Furthermore, the core structure of this compound is found in other significant pharmaceutical intermediates. For instance, N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine Methyl Ester Hydrochloride, an intermediate used in the synthesis of the widely used antihypertensive drug Valsartan, shares a related structural pathway. yisunbio.comlgcstandards.compharmaffiliates.comchemicalbook.com The synthesis of various other biologically active heterocyclic compounds, such as oxadiazole and thiazolo[3,2-b] yisunbio.comlgcstandards.comchemicalbook.comtriazole derivatives, also utilizes the 2-bromo-5-methoxybenzoyl moiety, underscoring the importance of its hydrazide form as a versatile intermediate.

Future Research Directions and Outlook